2-[(4-Bromophenyl)methyl]-4,5-dichloro-2,3-dihydropyridazin-3-one
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Description
A compound’s description typically includes its molecular formula, structure, and the type of chemical compound it is. For example, it might be an organic compound, a derivative of a certain class of compounds, or a specific type of molecule like a protein or a carbohydrate .
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, the type of chemical reactions involved, the conditions under which the reactions are carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It can include the types of reactions, the conditions under which they occur, the products formed, and the mechanisms of the reactions .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-4,5-dichloropyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrCl2N2O/c12-8-3-1-7(2-4-8)6-16-11(17)10(14)9(13)5-15-16/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCVDHLZAQFIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=C(C=N2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrCl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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